molecular formula C22H22ClNO4 B11619496 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11619496
M. Wt: 399.9 g/mol
InChI Key: DGPHAVWBCGUBGD-CZIZESTLSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrol-2-one core substituted with diverse functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methylbenzoyl groups can be done via Friedel-Crafts acylation or alkylation reactions.

    Hydroxylation and Methoxylation: The hydroxyl and methoxypropyl groups are introduced through selective hydroxylation and etherification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical transformations, making it a valuable building block in synthetic chemistry.

Biology

The compound’s structural features suggest potential biological activity. It may be investigated for its interactions with biological targets such as enzymes or receptors, leading to applications in drug discovery and development.

Medicine

Due to its potential biological activity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological systems.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biological pathways, leading to therapeutic effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the 4-methyl group on the benzoyl ring.

    5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a phenyl group instead of a benzoyl group.

Uniqueness

The presence of both 4-chlorophenyl and 4-methylbenzoyl groups, along with the hydroxyl and methoxypropyl functionalities, makes 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one unique. These substitutions provide a distinct set of chemical and biological properties, differentiating it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22ClNO4/c1-14-4-6-16(7-5-14)20(25)18-19(15-8-10-17(23)11-9-15)24(12-3-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+

InChI Key

DGPHAVWBCGUBGD-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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